molecular formula C17H16FN3O3 B180925 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide CAS No. 6429-37-4

6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No. B180925
CAS RN: 6429-37-4
M. Wt: 329.32 g/mol
InChI Key: DSUONPYYEYDFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in medicine and drug development. This compound belongs to the quinoline family and is known for its unique chemical properties that make it an interesting target for drug design and development.

Mechanism Of Action

The mechanism of action of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the inhibition of various enzymes and receptors that are involved in disease pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in various signaling pathways that are implicated in cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide are largely dependent on the specific enzyme or receptor that it targets. For example, inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of receptor tyrosine kinase can lead to the inhibition of various signaling pathways that are implicated in cancer.

Advantages And Limitations For Lab Experiments

One of the major advantages of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is its potent inhibitory activity against a range of enzymes and receptors. This makes it an interesting target for drug design and development. However, one of the limitations of this compound is that its synthesis is complex and requires the use of various reagents and solvents, which can be expensive and time-consuming.

Future Directions

There are several future directions for research on 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. One potential avenue of research is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and infectious diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to identify potential targets for drug design and development. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound, which could facilitate its use in drug development.

Synthesis Methods

The synthesis of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing this compound involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluoroacetic acid and subsequently cyclized to form the final product.

Scientific Research Applications

The unique chemical properties of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide make it an interesting target for drug design and development. Various studies have shown that this compound exhibits potent inhibitory activity against a range of enzymes and receptors that are involved in various disease pathways.

properties

CAS RN

6429-37-4

Product Name

6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C17H16FN3O3/c1-11-2-3-12-10-13(18)4-9-16(12)20(11)17(22)19-14-5-7-15(8-6-14)21(23)24/h4-11H,2-3H2,1H3,(H,19,22)

InChI Key

DSUONPYYEYDFTJ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F

Canonical SMILES

CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F

Origin of Product

United States

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